molecular formula C11H13F2N3S B11754321 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11754321
M. Wt: 257.31 g/mol
InChI Key: JKGVIQZGNMVCDX-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a synthetic organic compound that features a unique combination of pyrazole and thiophene rings, both substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the individual pyrazole and thiophene intermediates:

  • Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole

      Starting materials: 1,3-dimethyl-1H-pyrazole and fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

      Reaction conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the fluorination process.

  • Synthesis of 5-fluorothiophene

      Starting materials: Thiophene and a fluorinating agent such as Selectfluor.

      Reaction conditions: The reaction is typically conducted in acetonitrile at room temperature.

  • Coupling Reaction

    • The final step involves coupling the two fluorinated intermediates using a suitable linker, such as formaldehyde, under basic conditions (e.g., using sodium hydride in DMF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Continuous flow chemistry: Enhancing reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and times.

    Green chemistry principles: Minimizing waste and using environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically performed in aqueous or organic solvents at controlled temperatures.

      Products: Oxidized derivatives with potential changes in electronic properties.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms that may exhibit different reactivity.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like DMF or DMSO.

      Products: Substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials with specific electronic properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism by which [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The specific pathways involved depend on the context of its application, whether in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
  • [(5-fluorothiophen-2-yl)methyl]amine
  • 1,3-dimethyl-5-fluoropyrazole
  • 5-fluorothiophene

Uniqueness

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine stands out due to its dual fluorinated structure, which imparts unique electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing advanced materials with specific functionalities.

Properties

Molecular Formula

C11H13F2N3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C11H13F2N3S/c1-7-9(11(13)16(2)15-7)6-14-5-8-3-4-10(12)17-8/h3-4,14H,5-6H2,1-2H3

InChI Key

JKGVIQZGNMVCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=C(S2)F)F)C

Origin of Product

United States

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